![molecular formula C5H6BrN3O2 B1378759 4-Bromo-1-ethyl-5-nitro-1H-pyrazole CAS No. 1439820-86-6](/img/structure/B1378759.png)
4-Bromo-1-ethyl-5-nitro-1H-pyrazole
Overview
Description
Synthesis Analysis
This compound was first synthesized by Walter Reppe and coworkers in 1957, as part of their work on pyrazoles. A review of pyrazole derivatives highlights different synthesis methods and the pharmacological properties of these compounds .Molecular Structure Analysis
The molecular structure of “4-Bromo-1-ethyl-5-nitro-1H-pyrazole” is represented by the molecular formula C5H6BrN3O2 . The molecular weight is 220.02 .Scientific Research Applications
Synthesis of 1,4′-Bipyrazoles
4-Bromo-1-ethyl-5-nitro-1H-pyrazole can be used as a starting material in the synthesis of 1,4′-bipyrazoles. These compounds have various applications in pharmaceuticals and as biologically active compounds, including inhibitors .
Preparation of Hexacoordinate Complexes
This compound may also be involved in the preparation of solid hexacoordinate complexes by reacting with dimethyl- and divinyl-tindichloride .
properties
IUPAC Name |
4-bromo-1-ethyl-5-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXHYDMWCAJQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-ethyl-5-nitro-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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